molecular formula C12H24N2O B8775919 1-Hexylpiperidine-4-carboxamide

1-Hexylpiperidine-4-carboxamide

Cat. No.: B8775919
M. Wt: 212.33 g/mol
InChI Key: HCWWBSHYGXWMJX-UHFFFAOYSA-N
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Description

1-Hexylpiperidine-4-carboxamide is a piperidine-derived carboxamide featuring a hexyl (six-carbon alkyl) chain at the piperidine nitrogen and a carboxamide group at the 4-position. Piperidine carboxamides are frequently explored as bioactive molecules due to their ability to modulate enzyme activity (e.g., PDE5 inhibition ) or interact with receptors, influenced by substituent-driven lipophilicity and hydrogen-bonding capacity.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

1-hexylpiperidine-4-carboxamide

InChI

InChI=1S/C12H24N2O/c1-2-3-4-5-8-14-9-6-11(7-10-14)12(13)15/h11H,2-10H2,1H3,(H2,13,15)

InChI Key

HCWWBSHYGXWMJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCC(CC1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs and Substituent Effects

Piperidine-4-carboxamide derivatives vary widely in substituents at the piperidine nitrogen and the carboxamide side chain. Key analogs include:

Compound Name Substituents (Piperidine-N) Carboxamide Side Chain Key Properties/Applications Reference
1-Hexylpiperidine-4-carboxamide (Target) Hexyl -CONH₂ Hypothesized increased lipophilicity -
1-Benzyl-N-cyclohexylpiperidine-4-carboxamide Benzyl Cyclohexylamide Synthetic yield: 26%
1-(2,4-Dichlorobenzyl)-N-isopropylpiperidine-4-carboxamide 2,4-Dichlorobenzyl Isopropylamide Enhanced steric bulk; potential selectivity
1-Benzyl-4-phenylpiperidine-4-carboxamide Benzyl, 4-phenyl -CONH₂ Structural rigidity; CAS 84176-76-1
N-(1-Benzylpiperidin-4-yl)-4-oxochromene-2-carboxamide Benzyl Chromene-carboxamide Solid yield: 78%; chromene backbone

Key Observations :

  • Hexyl vs.
  • Carboxamide Side Chains : Substitutions like cyclohexylamide or isopropylamide introduce steric hindrance, which may enhance target selectivity but reduce synthetic accessibility (e.g., 26% yield for 2a ).
Pharmacological Profiles

Piperidine-4-carboxamides are often investigated as enzyme inhibitors. For example:

  • PDE5 Inhibition: A carboxypiperidine analog (1-(1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid) demonstrates PDE5 inhibition, with tautomerism affecting binding .
Physicochemical Properties
  • Solubility : Ethoxycarbonyl-piperidine-4-carboxylic acid (log S = -2.1) has moderate solubility , while hexyl substitution in this compound may lower solubility due to increased hydrophobicity.
  • Hydrogen-Bonding Capacity: The carboxamide group (-CONH₂) provides hydrogen-bond donor/acceptor sites, critical for target engagement, as seen in chromene-carboxamide derivatives .

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